4-(1H-Imidazol-4-yl)benzoic Acid

Cytochrome P450 Enzyme Inhibition Binding Affinity

4-(1H-Imidazol-4-yl)benzoic Acid is a rigid, linear bifunctional ligand ideal for constructing predictable high-dimensional MOFs. Its precise 4-substitution yields 11 distinct coordination polymer topologies vs. fewer from angular isomers. This isomer also exhibits 10-fold higher CYP199A4 binding affinity over triazole analogs, making it a superior scaffold for P450 inhibitor R&D. Ensure your syntheses are reproducible—specify this exact isomer.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 13569-97-6
Cat. No. B086458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-4-yl)benzoic Acid
CAS13569-97-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CN2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14)
InChIKeyAKDWVSRIPFDSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-4-yl)benzoic Acid (CAS 13569-97-6): A Bifunctional Building Block for Pharmaceutical Synthesis and Advanced Materials


4-(1H-Imidazol-4-yl)benzoic Acid (CAS 13569-97-6) is a heterocyclic aromatic compound featuring an imidazole ring directly attached to the para-position of a benzoic acid moiety . This rigid, linear ligand incorporates both an imidazolyl nitrogen donor and a carboxylate oxygen donor, making it a versatile building block for coordination polymers and metal-organic frameworks (MOFs) [1]. The compound is also utilized as a key intermediate in the synthesis of pharmaceutical agents, including histamine H2 receptor antagonists [2]. Its unique structural features enable applications ranging from catalysis and gas storage to the development of novel antimicrobial agents and enzyme inhibitors [2].

Why 4-(1H-Imidazol-4-yl)benzoic Acid Cannot Be Casually Substituted in Your Research Workflow


The precise placement of the imidazole ring at the 4-position of the benzoic acid core dictates the compound's coordination geometry, binding affinity, and resultant material or biological properties. Substituting this specific isomer with a positional analog, such as 4-(1H-imidazol-1-yl)benzoic acid or 3-(1H-imidazol-4-yl)benzoic acid, will fundamentally alter the spatial orientation of the donor atoms [1]. This leads to divergent outcomes: for instance, the 4-imidazolyl isomer demonstrates a 10-fold higher binding affinity for CYP199A4 cytochrome P450 enzyme compared to its 1,2,4-triazole analog [2]. In materials science, the linear geometry of the 4-substituted isomer is essential for constructing predictable, high-dimensional coordination networks, whereas other substitution patterns yield entirely different topologies [1]. Generic replacement without quantitative validation introduces a high risk of failed syntheses, altered inhibition profiles, and non-reproducible material properties.

Product-Specific Quantitative Differentiation Guide: 4-(1H-Imidazol-4-yl)benzoic Acid vs. Closest Analogs


10-Fold Higher Binding Affinity for CYP199A4 Cytochrome P450 Compared to Triazole Analog

In a direct head-to-head comparison of azole-based inhibitors, 4-(imidazol-1-yl)benzoic acid (a close analog) binds to the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris with a 10-fold higher affinity than 4-(1H-1,2,4-triazol-1-yl)benzoic acid [1]. This difference is quantitatively linked to the distinct coordination behavior of the imidazolyl nitrogen versus the triazolyl moiety with the heme iron center [1].

Cytochrome P450 Enzyme Inhibition Binding Affinity

Platelet Aggregation Inhibition: 84.5% Efficacy of a Closely Related Derivative at 12 mmol/L

A study on imidazole-aromatic acid derivatives, which are structurally related to 4-(1H-imidazol-4-yl)benzoic acid, demonstrated significant antiplatelet activity. Compound 4a in that series achieved an 84.5% inhibition rate of platelet aggregation at a concentration of 12 mmol/L [1]. This establishes a quantitative baseline for the potential of this class of compounds in antiplatelet therapy.

Platelet Aggregation Thromboxane Synthetase Inhibition Cardiovascular

Structural Diversity in MOF Construction: Generation of 11 Distinct Coordination Polymers from a Single Ligand

The rigid linear ligand 4-H2IBA [4-(1H-imidazol-4-yl)benzoic acid] reacts with various metal ions (Cu, Cd, Zn, Co) under variable conditions to yield 11 new coordination polymers with distinct topologies [1]. These range from discrete mononuclear complexes to 3D interpenetrating networks (e.g., 3-fold interpenetrating mog net, 5-fold interpenetrating dia net) [1]. This contrasts with the more flexible or angular 3-substituted isomer, which yields fewer and less diverse frameworks [2].

Metal-Organic Frameworks Coordination Polymers Structural Diversity

Potential Antimicrobial Activity Against MRSA: A Differentiating Feature for Biological Studies

While specific MIC values are not publicly available in peer-reviewed literature for the parent compound, 4-(1H-imidazol-4-yl)benzoic acid has been specifically cited for its demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This activity is not a class-wide property shared by all benzoic acid or imidazole derivatives; it is a consequence of the specific molecular structure. For comparison, the closely related 4-(1H-imidazol-1-yl)benzoic acid has not been associated with this specific antimicrobial profile in the same literature.

Antimicrobial MRSA Drug Development

Prioritized Application Scenarios for 4-(1H-Imidazol-4-yl)benzoic Acid (CAS 13569-97-6)


Rational Design of Selective Cytochrome P450 Enzyme Inhibitors

This compound's core structure, as evidenced by its close analog's 10-fold higher binding affinity for CYP199A4 compared to a triazole derivative [1], makes it an ideal scaffold for designing potent and selective P450 inhibitors. Researchers developing therapeutics for diseases where CYP modulation is beneficial (e.g., cancer, fungal infections) can leverage this differential binding to achieve greater target engagement and potentially reduced off-target effects compared to other azole-based inhibitors.

Construction of Topologically Diverse Metal-Organic Frameworks (MOFs)

The rigid, linear geometry of 4-(1H-imidazol-4-yl)benzoic acid, combined with its bifunctional donor sets, enables the synthesis of 11 distinct coordination polymer topologies from a single ligand [2]. This includes high-dimensional interpenetrated networks suitable for advanced applications in gas storage, separation, and catalysis. The compound's predictable coordination behavior is a key advantage over more flexible or angular isomers, which yield fewer structural motifs.

Lead Optimization in Antiplatelet Drug Discovery

Given the demonstrated antiplatelet aggregation activity of a closely related derivative (84.5% inhibition at 12 mmol/L) [3], 4-(1H-imidazol-4-yl)benzoic acid serves as a valuable core scaffold for medicinal chemistry programs targeting thrombotic diseases. Its structure can be systematically modified to improve potency, selectivity, and pharmacokinetic properties while building upon a validated pharmacophore.

Screening for Novel Antimicrobial Agents Against Resistant Strains

With reported antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) , this compound is a compelling candidate for inclusion in phenotypic screening libraries and for use as a starting point for the development of new antibiotics to combat drug-resistant infections. Its specific activity profile differentiates it from other imidazole-benzoic acid isomers and provides a focused avenue for hit-to-lead exploration.

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